molecular formula C10H8BrClN2 B1380394 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416713-06-8

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B1380394
CAS No.: 1416713-06-8
M. Wt: 271.54 g/mol
InChI Key: ZOKUUTKKKGUFPL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and a cyclopropyl group

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, leading to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve the use of catalysts and specific reaction conditions to achieve the desired substitution patterns on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzimidazoles such as:

Uniqueness

4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-7-2-1-3-8-9(7)13-10(12)14(8)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUUTKKKGUFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=CC=C3)Br)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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